molecular formula C6H8N2 B1677787 3-(Aminomethyl)pyridine CAS No. 3731-52-0

3-(Aminomethyl)pyridine

Cat. No.: B1677787
CAS No.: 3731-52-0
M. Wt: 108.14 g/mol
InChI Key: HDOUGSFASVGDCS-UHFFFAOYSA-N
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Description

Picolamine: is an organic compound with the molecular formula C6H8N2 . . This compound is a derivative of pyridine, where an aminomethyl group is attached to the third position of the pyridine ring. Picolamine is a colorless liquid with a characteristic odor and is soluble in water and most organic solvents .

Properties

IUPAC Name

pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOUGSFASVGDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044424
Record name 3-(Aminomethyl)pyridine
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Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3731-52-0
Record name 3-Pyridinemethanamine
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Record name Picolamine [INN:DCF]
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Record name Picolamine
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Record name 3-(Aminomethyl)pyridine
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Record name 3-Pyridinemethanamine
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Record name 3-(Aminomethyl)pyridine
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Record name Picolamine
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Record name PICOLAMINE
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Synthesis routes and methods I

Procedure details

For example, in U.S. Pat. No. 2,798,077, "Preparation of Methyl-(beta-picolyl)-Amine," issued to R. Schlapfer et al. in 1957, it is disclosed that 3-cyanopyridine can be hydrogenated h the presence of excess methylamine and a Raney nickel catalyst to yield N-methyl-3-picolylamine and beta-picolylamine. Separation of the beta-picolylamine is then required.
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Synthesis routes and methods II

Procedure details

5-Aza-6-(3-pyridyl)-tricyclo[3.3.1.13,7decan-2-one: LDA (8.0 mmol) was generated at 0° C. by adding n-BuLi (3.40 mL of 2.35 M solution in hexane, 8.0 mmol) to a solution of diisopropylamine (1.40 mL, 10.0 mmol) in dry THF (10.0 mL). The Schiff base, 2-aza-1,1-diphenyl-3-(pyridyl)prop-2-ene, formed from the reaction of 3-aminomethyl pyridine with benzophenone (2.18 g, 8.0 mmol; prepared using the method described in U.S. Pat. No. 5,510,355 to Bencherif et al.) was dissolved in dry THF (10.0 mL) and the solution cooled to −78° C. under a nitrogen atmosphere. LDA was then transferred to the solution of the Schiff base, using a double tipped needle under a positive nitrogen atmosphere. The resulting purple suspension was stirred for a further 45 minutes, during which time the temperature of the reaction mixture was allowed to rise to −45° C.
[Compound]
Name
3.3.1.13,7decan-2-one
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8 mmol
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Synthesis routes and methods III

Procedure details

LDA (8.0 mmol) was generated at 0° C. by adding n-BuLi (3.40 mL of 2.35 M solution in hexane, 8.0 mmol) to a solution of diisopropylamine (1.40 mL, 10.0 mmol) in dry THF (10.0 mL). The Schiff base, 2-aza-1,1-diphenyl-3-(pyridyl)prop-2-ene, formed from the reaction of 3-aminomethyl pyridine with benzophenone (2.18 g, 8.0 mmol;
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8 mmol
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10 mL
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Synthesis routes and methods IV

Procedure details

A solution of pyridin-3-ylmethanamine (10.38 mg, 0.096 mmol) in ethanol (0.25 mL) was prepared in a 4 mL reaction vial and triethylamine (0.027 mL, 0.192 mmol) added. A solution of N-(2,4-dimethylphenyl)-N-isobutyl-4-(oxiran-2-yl)benzenesulfonamide (28.8 mg, 0.08 mmol) in ethanol (0.75 mL) was then added and the reaction heated at 40° C. overnight. After this time, further pyridin-3-ylmethanamine (10.38 mg, 0.096 mmol) was added and the reaction heated at 50° C. for an additional 2 hours. The reaction mixture was then concentrated under a stream of nitrogen and the crude mixture purified by high-pH MDAP to give the required product, 10.6 mg. LCMS (M+1) 468, RT 1.24 mins.
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0.25 mL
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0.027 mL
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N-(2,4-dimethylphenyl)-N-isobutyl-4-(oxiran-2-yl)benzenesulfonamide
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28.8 mg
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reactant
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0.75 mL
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10.38 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)pyridine
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3-(Aminomethyl)pyridine
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3-(Aminomethyl)pyridine
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3-(Aminomethyl)pyridine
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3-(Aminomethyl)pyridine
Reactant of Route 6
3-(Aminomethyl)pyridine
Customer
Q & A

Q1: What is the molecular formula and weight of 3-(Aminomethyl)pyridine?

A1: this compound has a molecular formula of C₆H₈N₂ and a molecular weight of 108.15 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound can be characterized by various spectroscopic techniques, including:

  • NMR spectroscopy: 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation and purity assessment. []
  • IR spectroscopy: The presence of characteristic functional groups like primary amines and pyridines can be identified by specific absorption bands in the IR spectrum. [, , , ]

Q3: How does this compound perform under various conditions, impacting its applications?

A3: this compound exhibits stability across a range of conditions, proving beneficial for applications like:

  • Coordination polymers: Serving as a ligand to form stable coordination polymers with various metal ions, exhibiting interesting structural motifs and properties. [, , , ]
  • Perovskite solar cells: Improving the stability and efficiency of perovskite solar cells by modifying the perovskite film surface. [, , ]
  • Organic synthesis: Participating in reactions as a reagent or intermediate due to its reactivity towards various electrophiles. [, , ]

Q4: Does this compound exhibit catalytic properties?

A4: While this compound itself may not be a direct catalyst, it plays a crucial role in synthesizing catalytically active compounds:

  • Heteronuclear hexacyanometallate(III) coordination polymers: this compound acts as a ligand in forming coordination polymers with catalytic activity in the peroxidative oxidation of benzylic alcohols. []

Q5: Have computational methods been employed to study this compound?

A5: Yes, computational chemistry techniques have been used to investigate this compound:

  • Density functional theory (DFT): DFT calculations helped understand the reactivity of this compound derivatives with peroxovanadium(V) complexes, highlighting the influence of solvation effects. []
  • Molecular docking: Docking studies have been utilized to explore the potential of this compound derivatives as bioactive agents, predicting their interactions with target proteins. []
  • Quantum chemical calculations: These calculations have been performed to understand the inhibition mechanism of this compound on mild steel corrosion, providing insights into its adsorption behavior. []

Q6: How do structural modifications of this compound influence its activity and properties?

A6: Modifying this compound's structure significantly impacts its activity and properties:

  • N-substitution: Different N-substituents on the aminomethyl group can direct lithiation to either the pyridine ring or the side chain, enabling the synthesis of diverse derivatives. [, , ]
  • Chalcone derivatives: Combining this compound with chalcone moieties resulted in compounds exhibiting antiproliferative activity against cancer cell lines. []
  • Thiourea derivatives: Incorporating this compound into thiourea structures led to derivatives with varying antibacterial activities against E. coli and B. subtilis. []

Q7: What strategies can be employed to improve the stability, solubility, or bioavailability of this compound and its derivatives?

A7: While specific stability and formulation strategies for this compound are not extensively detailed in the provided papers, general approaches applicable to similar compounds include:

  • Salt formation: Forming salts with suitable acids can enhance solubility and stability. []
  • Polymer conjugation: Conjugating this compound to polymers like methacrylamide can modify its solubility, temperature responsiveness, and even impart antibacterial properties. []

Q8: What analytical techniques are commonly employed to characterize and quantify this compound?

A8: Common analytical techniques used for this compound include:

  • NMR spectroscopy: Determining structure, purity, and studying interactions with other molecules. [, , ]
  • Elemental analysis: Confirming the elemental composition and purity of the synthesized compound. [, , ]
  • Mass spectrometry: Identifying the compound based on its mass-to-charge ratio and fragmentation pattern. [, , ]

Q9: Have any in vitro or in vivo studies been conducted to evaluate the efficacy of this compound derivatives?

A9: Yes, several studies have explored the biological activities of this compound derivatives:

  • Anticancer activity: Chalcone derivatives of this compound displayed promising antiproliferative activity against A549 and MCF-7 cancer cell lines in MTT assays. []
  • Antibacterial activity: Thiourea derivatives containing this compound showed varying degrees of antibacterial activity against E. coli and B. subtilis. []
  • Insecticidal activity: Amidophosphoric acid esters incorporating substituted pyridine moieties, including those derived from this compound, exhibited insecticidal activity against aphids. []

Q10: What is known about the safety profile of this compound?

A10: While comprehensive toxicological data is not available within the provided research, one study reported allergic contact dermatitis cases linked to this compound present in topical analgesic sprays. [] This highlights the importance of further research to assess potential toxicity and safety concerns.

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